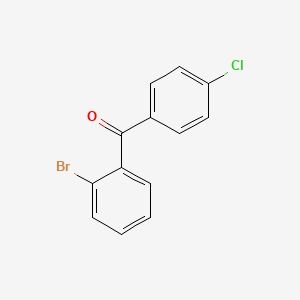

2-Bromo-4'-chlorobenzophenone

CAS No.: 99585-64-5

Cat. No.: VC2060504

Molecular Formula: C13H8BrClO

Molecular Weight: 295.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99585-64-5 |

|---|---|

| Molecular Formula | C13H8BrClO |

| Molecular Weight | 295.56 g/mol |

| IUPAC Name | (2-bromophenyl)-(4-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H |

| Standard InChI Key | XKGHDXSJCFWPNB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br |

Introduction

Structural Comparison with Related Compounds

The available data focuses on two structurally similar compounds that contain both bromine and chlorine atoms:

2-Bromo-4-chloropropiophenone (CAS: 877-37-2)

This compound differs from 2-Bromo-4'-chlorobenzophenone in that it is a propiophenone rather than a benzophenone derivative. Its molecular formula is C9H8BrClO with a molecular weight of 247.52 g/mol . The structure contains a propanone backbone with a 4-chlorophenyl group and a bromine at the 2-position.

2-Bromo-4'-chloroacetophenone (CAS: 536-38-9)

This compound is an acetophenone derivative with a molecular formula of C8H6BrClO and a molecular weight of 233.489 g/mol . It features a single phenyl ring with a chlorine at the 4-position and a bromoethanone group.

Physical and Chemical Properties

Based on the properties of related compounds, we can establish a framework for understanding the potential characteristics of 2-Bromo-4'-chlorobenzophenone.

Physical Properties of Related Compounds

Table 1: Physical Properties of Related Bromo-Chloro Compounds

| Property | 2-Bromo-4-chloropropiophenone | 2-Bromo-4'-chloroacetophenone |

|---|---|---|

| Physical State | Solid | Solid |

| Color | Off-White to Pale Beige | Not specified |

| Melting Point | 77-79°C (in ligroine) | 94-98°C |

| Boiling Point | 296.7±15.0°C (Predicted) | Not specified |

| Density | 1.518±0.06 g/cm³ (Predicted) | Not specified |

| Solubility | Slightly soluble in chloroform and methanol; insoluble in water | Insoluble in water |

The physical properties of 2-Bromo-4'-chlorobenzophenone would likely fall within a similar range, potentially with a higher melting point due to the increased molecular weight and structural rigidity of the benzophenone backbone.

Chemical Identifiers

Table 2: Chemical Identifiers of Related Compounds

| Identifier | 2-Bromo-4-chloropropiophenone | 2-Bromo-4'-chloroacetophenone |

|---|---|---|

| CAS Number | 877-37-2 | 536-38-9 |

| InChI | InChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | Not fully provided |

| InChIKey | SAKMPXRILWVZEG-UHFFFAOYSA-N | FLAYZKKEOIAALB-UHFFFAOYSA-N |

| SMILES | C(C1=CC=C(Cl)C=C1)(=O)C(Br)C | C1=CC(=CC=C1C(=O)CBr)Cl |

2-Bromo-4-chloropropiophenone serves as an intermediate in organic synthesis and is primarily used in laboratory research, development, and chemical production processes . It also functions as an analytical reference standard and a precursor in the synthesis of cathinones, including:

-

4-chlorocathinone

-

4-chloro-N,N-dimethylcathinone

-

4-chloro-N-isopropylcathinone

-

4-chloro-N-butylcathinone

-

4-chloroethcathinone

-

4'-chloro-α-pyrrolidinopropiophenone

Similar reactive functionality in 2-Bromo-4'-chlorobenzophenone could potentially make it useful in analogous synthetic pathways.

Synthesis Methods

Bromination of 4'-chlorobenzophenone

A method analogous to the synthesis of 2-bromo-4-chloropropiophenone could be employed:

"A solution of bromine in chloroform is added dropwise to a solution of 4'-chlorobenzophenone in chloroform, in the presence of a small amount of aluminum chloride, and the mixture is stirred overnight. After filtration and evaporation of the filtrate, the crystalline residue is washed with petroleum ether."

Continuous Bromination Process

The patent for 2-bromo-4-methylphenol synthesis describes a continuous bromination process that could potentially be adapted:

-

Dilution of bromine with a solvent to a concentration of 5-100% (preferably 20-50%)

-

Dilution of the starting material with a solvent to a concentration of 5-100% (preferably 20-50%)

-

Continuous addition of the two solutions to a reactor with controlled temperature conditions

-

Recovery of hydrogen bromide and solvent after reaction completion

Reaction Conditions

Based on the synthesis of related compounds, optimal reaction conditions might include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume